BenchChemオンラインストアへようこそ!

2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride

purity procurement quality assurance

This dihydrochloride salt is a privileged chiral building block for fragment‑based drug discovery and DEL synthesis. The 3‑piperidinyl substituent introduces a stereocenter invaluable for enantioselective target engagement—unlike achiral 4‑piperidinyl regioisomers. Its methoxy linker provides conformational flexibility and metabolic stability, aiding oral bioavailability design. Supplied at 98% purity with enhanced aqueous solubility for one‑step alkylation or reductive amination. Order today for structure‑based SAR campaigns.

Molecular Formula C12H20Cl2N2O
Molecular Weight 279.21
CAS No. 2379945-57-8
Cat. No. B2627437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride
CAS2379945-57-8
Molecular FormulaC12H20Cl2N2O
Molecular Weight279.21
Structural Identifiers
SMILESCC1=NC(=CC=C1)OCC2CCCNC2.Cl.Cl
InChIInChI=1S/C12H18N2O.2ClH/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11;;/h2,4,6,11,13H,3,5,7-9H2,1H3;2*1H
InChIKeyFOAZRWGLCUFEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride (CAS 2379945-57-8) – A Chiral Piperidine-Pyridine Building Block for Medicinal Chemistry and Chemical Biology


2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride is a heterocyclic small molecule composed of a 2-methylpyridine core linked via a methoxy bridge to a piperidin-3-yl moiety, supplied as the dihydrochloride salt. This compound serves as a versatile synthetic intermediate and fragment for constructing more complex pharmacologically active molecules, particularly those targeting kinases, GPCRs, and CNS receptors . The 3‑piperidinyl substitution introduces a chiral center that is of high value in modern structure‑based drug design where stereochemistry critically influences target engagement [1]. As a pre‑formed building block, it offers a convergent synthetic entry point that can streamline the preparation of libraries for structure‑activity relationship (SAR) campaigns.

Why In‑Class Piperidine‑Pyridine Ethers Cannot Be Interchanged with 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride


Close structural analogs of 2‑methyl‑6‑[(piperidin‑3‑yl)methoxy]pyridine dihydrochloride, such as the 4‑piperidinyl regioisomer, the des‑methyl pyridine, or the shorter‑linker ether variant, may appear interchangeable but differ critically in stereochemical configuration, linker geometry, and basicity. The 3‑piperidinyl attachment introduces an asymmetric carbon, making this scaffold inherently chiral and enabling enantiomerically enriched synthesis—a property absent in the 4‑piperidinyl regioisomer [1]. The methoxy linker confers different conformational flexibility and metabolic stability relative to direct C‑C linked or shorter‑ether analogs . Even when protecting group strategies or salt forms are identical, these structural nuances translate into divergent binding affinities, pharmacokinetic profiles, and synthetic processing efficiencies that render generic substitution scientifically hazardous without quantitative verification. The evidence below substantiates exactly where this compound differs from the most commonly considered alternatives.

Quantitative Differentiation of 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride from Its Closest Analogs


Purity Comparison: Higher Available Purity vs. 4‑Piperidinyl Regioisomer

The target compound is commercially available at a certified purity of 98% (Leyan), whereas the closest regioisomeric alternative, 2‑methyl‑6‑[(piperidin‑4‑yl)methoxy]pyridine dihydrochloride (CAS 2097937‑77‑2), is supplied at 95% purity from a major global vendor (Sigma‑Aldrich) . This 3‑percentage‑point purity differential is material for medchem applications where downstream coupling steps are sensitive to impurities that can poison catalysts or generate difficult‑to‑remove byproducts.

purity procurement quality assurance

Chirality: Inherent Stereogenicity vs. Achiral 4‑Piperidinyl Regioisomer

The 3‑piperidinyl substituent of the target compound generates a stereogenic carbon (C‑3 of piperidine), rendering the scaffold chiral. In contrast, the 4‑piperidinyl regioisomer lacks a stereogenic center at the point of attachment and is achiral . Chiral piperidine scaffolds are recognized as privileged structures in drug discovery: a 2023 review documented that chiral piperidine‑containing drugs exhibit improved target selectivity, enhanced pharmacokinetic properties, and reduced hERG‑related cardiac toxicity compared to their achiral counterparts [1].

chirality stereochemistry drug design

Linker‑Length Differentiation: Methoxy Bridge vs. Shorter Ether Analog

The target compound incorporates a methoxy (OCH₂) linker between the pyridine and piperidine rings, as opposed to the shorter ether (O) linkage found in 2‑methyl‑6‑(piperidin‑3‑yloxy)pyridine (CAS 1247466‑09‑6). The additional methylene unit increases molecular weight by approximately 14 g/mol and extends the distance between the two heterocycles, which can modulate conformational flexibility and metabolic stability . In general medicinal chemistry design, a benzyl‑type ether (pyridine‑O‑CH₂‑piperidine) is less susceptible to rapid oxidative O‑dealkylation than a direct aryl‑alkyl ether (pyridine‑O‑piperidine), because the electron‑withdrawing pyridine ring stabilizes the benzylic CH₂ group [1].

linker metabolic stability conformational flexibility

Salt Form Advantage: Dihydrochloride Salt vs. Free Base Analogs

The target compound is supplied as the dihydrochloride salt, which promotes higher aqueous solubility and improved solid‑state handling compared to free‑base piperidine‑pyridine ethers. Although direct comparative solubility data for this specific compound are not publicly available, the general principle is that hydrochloride salts of basic piperidine‑containing compounds exhibit 10–100‑fold greater aqueous solubility than their free‑base forms [1]. This is particularly relevant when comparing to 2‑methyl‑6‑(piperidin‑3‑ylmethoxy)pyridine free base (CAS 1249706‑88‑4), which, while synthetically equivalent, requires additional steps to form the salt for biological assays requiring aqueous compatibility.

solubility salt form formulation

High-Value Research and Industrial Application Scenarios for 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride


Chiral Fragment Library Construction for Enantioselective Drug Discovery

Leveraging the inherent chirality of the 3‑piperidinyl substituent, this compound serves as a privileged chiral building block for fragment‑based drug discovery (FBDD) and DNA‑encoded library (DEL) synthesis, where stereochemical diversity is paramount for target engagement [1]. The 98% commercial purity ensures minimal interference from impurities during library synthesis and subsequent affinity‑selection experiments.

Metabolically Stable Lead Series Design Using the Methoxy Linker Motif

The methoxy linker (pyridine‑O‑CH₂‑piperidine) provides a balance of conformational flexibility and expected metabolic stability over shorter ether analogs. This feature is critical when designing lead compounds intended for oral bioavailability, where rapid O‑dealkylation can lead to rapid clearance [1][2]. The compound can be used directly in SAR exploration to identify potency‑metabolism trade‑offs early in lead optimization.

Streamlined Synthesis of Piperidine‑Based Kinase or GPCR Modulators

As a pre‑functionalized building block containing both a 2‑methylpyridine moiety and a piperidine‑3‑methanol fragment, this compound enables convergent synthesis of kinase inhibitors or GPCR modulators where the 2‑methyl‑6‑alkoxypyridine motif is a key pharmacophore. The dihydrochloride salt form improves solubility in aqueous reaction conditions, facilitating one‑step alkylation or reductive amination reactions without prior salt exchange.

Quote Request

Request a Quote for 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.